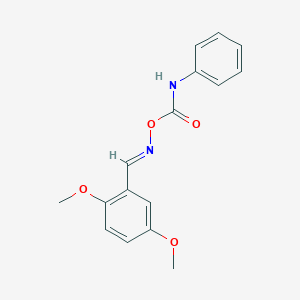
N-(5-chloro-2-methoxybenzyl)-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrimidine derivatives, including the compound of interest, are significant in pharmaceutical chemistry due to their varied biological activities. These compounds, structurally related to DNA bases, play crucial roles in various biological processes and have been explored for their potential therapeutic uses, particularly in the fields of oncology and infectious diseases.
Synthesis Analysis
Pyrimidine derivatives are typically synthesized through multistep chemical reactions involving cyclization and substitution processes. The synthesis often involves starting from simple pyrimidine rings and adding various substituents to achieve the desired chemical structure, which in the context of the given compound, would likely involve chloro and methoxy substitutions at specific positions on the benzyl and pyrimidine moieties (Sakamoto et al., 2014).
Molecular Structure Analysis
The structure of pyrimidine derivatives, including the compound , is characterized by planar pyrimidine rings, with substituents that can significantly influence the electronic and steric properties of the molecules. These modifications impact the molecule's reactivity, binding affinity, and overall biological activity. Crystal structure analyses reveal how different substituents, such as chloro, methoxy, and amino groups, affect molecular conformation and intermolecular interactions (Trilleras et al., 2009).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit anti-inflammatory and analgesic properties. Among them, certain derivatives showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of Potent Selective Inhibitors
The discovery of avanafil, a novel pyrimidine-5-carboxamide derivative, highlights the identification of potent and highly selective phosphodiesterase 5 inhibitors. These compounds, including avanafil, demonstrate significant relaxant effects on isolated rabbit cavernosum and high isozyme selectivity (Sakamoto et al., 2014).
Antimicrobial and Antitumor Activities
The synthesis of specific pyrimidine-annelated heterocycles, such as pyrrolo[3,2-d]pyrimidines, and their subsequent conversion to methoxy derivatives, has been explored. These compounds were synthesized with high yields and demonstrated potential biological activities (Majumdar, Das, & Jana, 1998). Furthermore, certain pyrimido[2,3-d]pyrimidine derivatives have shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating significant antitumor activity against specific cancer models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Photo-responsive Polymers
The development of cationic polymers that can switch to a zwitterionic form upon irradiation has significant implications for DNA condensation and release, as well as modifying antibacterial activity. Such polymers demonstrate the ability to switch from antibacterial to non-toxic character under light irradiation, offering innovative approaches for drug delivery and microbial control (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Solid-Phase Synthesis Techniques
Advances in solid-phase synthetic methods for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, showcase innovative approaches to compound library creation. These methodologies facilitate the synthesis of diverse bioactive molecules with potential therapeutic applications (Heo & Jeon, 2017).
properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylamino)-N,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-14(9-19-17(20-11)21(2)3)16(23)22(4)10-12-8-13(18)6-7-15(12)24-5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCZEZJZXSLSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)CC2=C(C=CC(=C2)Cl)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)


![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)
![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)
![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)
![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)
